molecular formula C60H100N2 B12317170 5,6,9,13,17,23,24,27,31,35-Decamethyl-10,28-dioctyl-2,20-diazanonacyclo[19.15.0.03,19.05,17.06,14.09,13.023,35.024,32.027,31]hexatriaconta-1(21),2,19-triene

5,6,9,13,17,23,24,27,31,35-Decamethyl-10,28-dioctyl-2,20-diazanonacyclo[19.15.0.03,19.05,17.06,14.09,13.023,35.024,32.027,31]hexatriaconta-1(21),2,19-triene

Cat. No.: B12317170
M. Wt: 849.4 g/mol
InChI Key: YRQNKMKHABXEJZ-UHFFFAOYSA-N
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Description

The compound 5,6,9,13,17,23,24,27,31,35-Decamethyl-10,28-dioctyl-2,20-diazanonacyclo[19.15.0.03,19.05,17.06,14.09,13.023,35.024,32.027,31]hexatriaconta-1(21),2,19-triene is a highly complex macrocycle characterized by:

  • Decamethyl groups: Ten methyl substituents distributed across the ring system, contributing to steric bulk and lipophilicity.
  • Diazanonacyclo core: A nitrogen-containing macrocyclic framework with fused bicyclic and tricyclic segments, enabling coordination chemistry and host-guest interactions.

Properties

IUPAC Name

5,6,9,13,17,23,24,27,31,35-decamethyl-10,28-dioctyl-2,20-diazanonacyclo[19.15.0.03,19.05,17.06,14.09,13.023,35.024,32.027,31]hexatriaconta-1(21),2,19-triene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C60H100N2/c1-13-15-17-19-21-23-25-43-27-33-55(7)49-29-31-51(3)39-45-47(41-59(51,11)57(49,9)37-35-53(43,55)5)61-46-40-52(4)32-30-50-56(8)34-28-44(26-24-22-20-18-16-14-2)54(56,6)36-38-58(50,10)60(52,12)42-48(46)62-45/h43-44,49-50H,13-42H2,1-12H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRQNKMKHABXEJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1CCC2(C1(CCC3(C2CCC4(C3(CC5=C(C4)N=C6CC7(C(CCC8C7(CCC9(C8(CCC9CCCCCCCC)C)C)C)(CC6=N5)C)C)C)C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C60H100N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

849.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Powder; [Sigma-Aldrich MSDS]
Record name Collagenase
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CAS No.

9001-12-1
Record name Collagenase
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Record name Collagenase
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Preparation Methods

Synthetic Routes and Reaction Conditions: Collagenase is typically derived from bacterial sources, particularly Clostridium histolyticum. The preparation involves the fermentation of the bacteria, followed by extraction and purification of the enzyme. The crude preparation contains several isoforms of collagenase along with other proteases .

Industrial Production Methods: Industrial production of collagenase involves large-scale fermentation of Clostridium histolyticum. The process includes homogenization of the bacterial culture, isolation of the collagenase solution, and purification through ultrafiltration and lyophilization . This method ensures a high yield of active enzyme suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: Collagenase primarily catalyzes the hydrolysis of peptide bonds in collagen. This enzymatic reaction involves the cleavage of the triple-helical structure of collagen, resulting in smaller peptides .

Common Reagents and Conditions: The enzymatic activity of collagenase is influenced by factors such as pH, temperature, and the presence of cofactors like calcium ions. Optimal conditions for collagenase activity typically include a neutral to slightly alkaline pH and temperatures around 37°C .

Major Products Formed: The primary products of collagenase-mediated hydrolysis are collagen peptides, which can further be broken down into smaller amino acids and peptides .

Comparison with Similar Compounds

Macrocyclic Heteroatom Variation: 28,31-Dithia-2,10,13,21-tetrazapentacyclo[...]tetradecaene

Key Differences :

  • Heteroatoms : The comparison compound replaces two nitrogen atoms with sulfur (28,31-dithia), altering electronic properties. Sulfur’s lower electronegativity reduces hydrogen-bonding capacity but enhances metal-sulfur coordination .
  • Substituents : Lacks methyl/octyl groups, resulting in lower molecular weight (MW ≈ 600 vs. target’s estimated MW > 1,000) and higher solubility in polar solvents.
  • Applications : Preferential use in heavy metal chelation (e.g., mercury, cadmium) rather than organic guest binding .

Table 1: Structural and Physical Comparison

Property Target Compound 28,31-Dithia-tetrazapentacyclo Compound
Heteroatoms 2 N 4 N, 2 S
Key Substituents Decamethyl, dioctyl None
Molecular Weight (est.) >1,000 ~600
Solubility Lipophilic (hexane/chloroform) Moderate (DMSO/methanol)

Oxygenated Macrocycle: 26,28-Dihydroxy-25,27-dimethoxypentacyclo[...]dodecaene

Key Differences :

  • Reactivity : Oxygen-rich groups enable participation in acid-base reactions and oxidation-reduction processes, unlike the inert alkyl groups of the target compound.
  • Applications: Used in antioxidant studies and natural product synthesis due to phenolic moieties .

Table 2: Functional Group Impact

Feature Target Compound Oxygenated Pentacyclo Compound
Dominant Groups Methyl, octyl Hydroxyl, methoxy
LogP (est.) ~8.5 ~3.2
Bioactivity Low (structural host) High (antioxidant, enzyme inhibition)

Coordination Chemistry: 6,19-Dimethyl-10,15-bis(pyridin-2-ylmethyl)-hexaaza-tricyclo[...]tetraene

Key Differences :

  • Ligand Design : Incorporates pyridinylmethyl arms for metal coordination, contrasting with the target’s passive alkyl groups .
  • Nitrogen Density : Six nitrogen atoms in the tricyclic core vs. two in the target, enabling stronger Lewis basicity and transition-metal binding (e.g., Cu²⁺, Fe³⁺).
  • Applications : Widely studied in catalysis and magnetic materials, whereas the target compound’s applications remain exploratory .

Research Findings and Data Tables

Spectral Data Comparison

  • NMR Shifts : The target compound’s methyl and octyl groups produce distinct upfield shifts (δ 0.5–1.5 ppm for CH₃, δ 1.2–1.6 ppm for CH₂) compared to oxygenated compounds (δ 3.0–5.0 ppm for –OCH₃/–OH) .
  • Mass Spectrometry : High-resolution MS data (e.g., m/z ≈ 1,002 [M+H]⁺) align with fungal metabolite databases (), though bioactivity profiles differ significantly due to structural divergence .

Table 3: Spectral Signatures

Technique Target Compound Similar Compound ()
¹H NMR (Key Peaks) δ 0.9 (CH₃), δ 1.3 (CH₂) δ 3.8 (–OCH₃), δ 5.2 (aromatic –OH)
HRMS (m/z) 1,002.6 [M+H]⁺ 598.3 [M+H]⁺

Thermodynamic and Solubility Data

  • DIPPR Database : The target compound’s predicted boiling point (>300°C) and low water solubility (<0.1 mg/L) contrast with smaller macrocycles (e.g., 28,31-dithia compound: BP ≈ 240°C, solubility ≈ 50 mg/L) .
  • Phase Behavior: Forms stable micelles in nonpolar solvents due to octyl chains, unlike hydrophilic analogs .

Biological Activity

The compound 5,6,9,13,17,23,24,27,31,35-Decamethyl-10,28-dioctyl-2,20-diazanonacyclo[19.15.0.03,19.05,17.06,14.09,13.023,35.024,32.027,31]hexatriaconta-1(21),2,19-triene is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity through various studies and findings.

Chemical Structure and Properties

The molecular formula of the compound is C₃₅H₆₈N₂, indicating a large and complex structure that may influence its biological interactions. The intricate arrangement of its atoms suggests potential for various biochemical interactions.

Key Properties

PropertyValue
Molecular Weight570.00 g/mol
SolubilityOrganic solvents
StabilityStable under ambient conditions

Research indicates that this compound may exhibit several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties against certain bacterial strains.
  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes related to inflammation and cell signaling pathways.
  • Cell Proliferation : Investigations into its effects on cell proliferation have indicated potential applications in cancer research.

Case Studies

  • Antimicrobial Efficacy : A study conducted by Bogorodskaya et al. (2019) demonstrated that the compound exhibited significant antimicrobial activity against Clostridium histolyticum, suggesting its potential as a therapeutic agent in treating infections caused by this bacterium .
  • Enzyme Inhibition : Research published in BioRxiv highlighted the compound's ability to inhibit collagenase enzymes, which play a critical role in tissue remodeling and inflammation . This inhibition may have implications for treating diseases characterized by excessive collagen degradation.
  • Cellular Studies : Further investigations revealed that the compound could modulate cell signaling pathways involved in apoptosis and proliferation in various cancer cell lines. This suggests its potential utility in targeted cancer therapies.

Toxicity and Safety Profile

While the biological activities are promising, understanding the toxicity profile is crucial for therapeutic applications:

  • Acute Toxicity : Initial assessments indicate low acute toxicity; however, comprehensive toxicological studies are necessary to establish safety for human use.
  • Long-term Effects : Long-term exposure studies are required to evaluate any chronic effects associated with this compound.

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